

(3-Chloropyridin-2-YL)methanamine CAS number and molecular formula

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Compound of Interest

Compound Name: (3-Chloropyridin-2-YL)methanamine

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Technical Guide: (3-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Chloropyridin-2-yl)methanamine**, a key chemical intermediate in the synthesis of high-value agrochemicals. This document outlines its chemical identity, synthesis protocols, and its role in the formulation of biologically active compounds.

Chemical Identity and Properties

(3-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative. It is primarily recognized as a crucial building block in the synthesis of the insecticide chlorantraniliprole.

Property	Value	Source
Molecular Formula	C ₆ H ₇ ClN ₂	N/A
CAS Number (Free Base)	500305-98-6	[1]
CAS Number (Hydrochloride)	1956354-53-2	[2]
Appearance	Not specified in literature; likely an oil or low-melting solid	N/A
Molecular Weight	142.59 g/mol	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Solubility	Not specified; expected to be soluble in organic solvents	N/A

Synthesis and Experimental Protocols

The direct synthesis of **(3-Chloropyridin-2-yl)methanamine** is not extensively detailed in readily available literature. However, a common and well-documented route involves the synthesis of its precursor, 1-(3-Chloropyridin-2-yl)hydrazine, followed by a reduction of the hydrazine moiety.

Experimental Protocol 1: Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine

This protocol is adapted from the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4]

Materials:

- 2,3-Dichloropyridine
- Hydrazine hydrate (80% or higher)
- Ethanol or other polar solvent (e.g., methanol, tetrahydrofuran)

Procedure:

- To a solution of 2,3-dichloropyridine (1 mole equivalent) in a suitable polar solvent such as ethanol, add hydrazine hydrate (4-6 mole equivalents).[4]
- The reaction mixture is heated to reflux and maintained for a period of 2 to 8 hours.[3][4]
- Upon completion of the reaction, the mixture is cooled to room temperature, which should result in the precipitation of the product.
- The crude product is collected by filtration.
- The collected solid can be purified by recrystallization from a suitable solvent like tetrahydrofuran (THF) to yield pure 1-(3-Chloropyridin-2-yl)hydrazine.[3]

Experimental Protocol 2: Proposed Reduction to (3-Chloropyridin-2-yl)methanamine

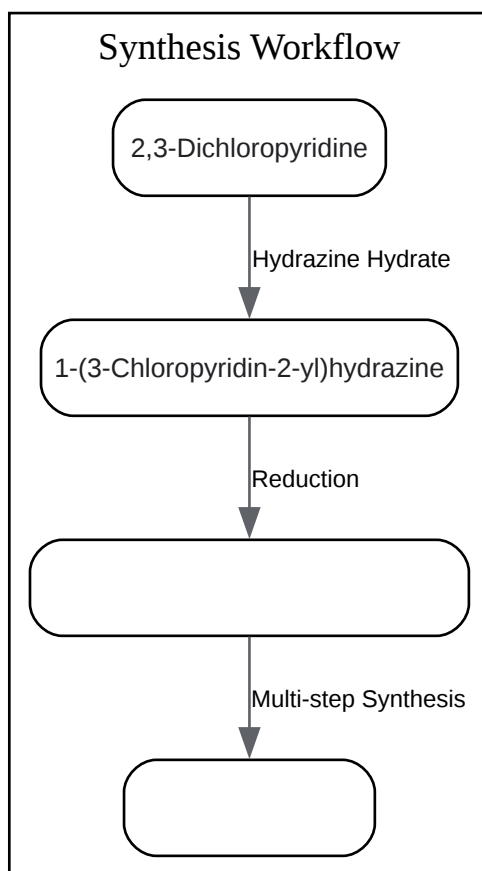
The conversion of the synthesized 1-(3-Chloropyridin-2-yl)hydrazine to **(3-Chloropyridin-2-yl)methanamine** can be achieved through the reduction of the hydrazine group. This is a standard transformation in organic synthesis, often accomplished using a reducing agent like Raney Nickel or other catalytic hydrogenation methods.

General Procedure (Illustrative):

- The 1-(3-Chloropyridin-2-yl)hydrazine is dissolved in a suitable solvent (e.g., ethanol, methanol).
- A catalytic amount of a reducing agent (e.g., Raney Nickel) is added to the solution.
- The mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete (monitored by techniques like TLC or LC-MS).
- Upon completion, the catalyst is carefully filtered off.
- The solvent is removed under reduced pressure to yield the crude **(3-Chloropyridin-2-yl)methanamine**, which can be further purified by distillation or chromatography as needed.

Application in Agrochemical Synthesis

(3-Chloropyridin-2-yl)methanamine, via its hydrazine precursor, is a cornerstone in the industrial synthesis of chlorantraniliprole, a potent insecticide.[5] The synthesis involves the reaction of the hydrazine with other reagents to form the pyrazole ring system characteristic of this class of insecticides.



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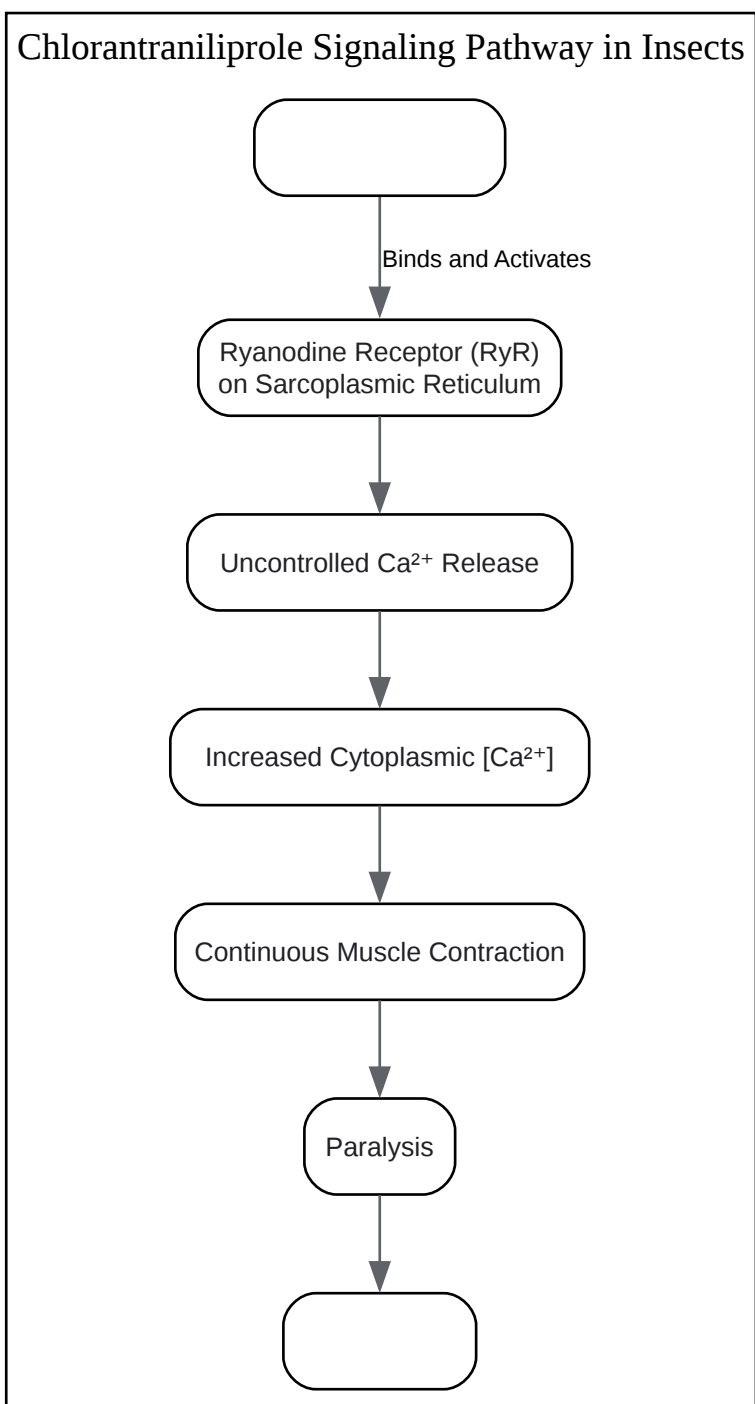
Caption: Synthesis of Chlorantraniliprole.

Biological Significance and Signaling Pathway

While **(3-Chloropyridin-2-yl)methanamine** itself is not the biologically active end-product, it is integral to the synthesis of chlorantraniliprole, which targets the insect ryanodine receptor (RyR).[6][7] The activation of this receptor leads to the uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the insect.[8]

The signaling pathway initiated by chlorantraniliprole in insects is as follows:

- Chlorantraniliprole binds to and activates the ryanodine receptors on the sarcoplasmic reticulum of muscle cells.[6]
- This activation leads to a massive and uncontrolled release of Ca^{2+} ions from the sarcoplasmic reticulum into the cytoplasm.[8]
- The elevated cytoplasmic Ca^{2+} concentration causes continuous muscle contraction and paralysis.
- The insect is unable to feed or move, leading to its death.



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Caption: Ryanodine Receptor Signaling Pathway.

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